molecular formula C11H14O B3053855 {[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene CAS No. 5658-46-8

{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene

Cat. No.: B3053855
CAS No.: 5658-46-8
M. Wt: 162.23 g/mol
InChI Key: CYZYBHBEBHVRMJ-UHFFFAOYSA-N
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Description

{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene (CAS 5658-46-8) is a benzyl-derived compound featuring a methallyl ether substituent. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol. It exists as a pale yellow to colorless liquid with a boiling point of 113–114°C at 12 Torr and a predicted density of 0.937 g/cm³ at 20°C . The compound’s structure comprises a benzene ring substituted with a methoxymethyl group where the methoxy moiety is derived from 2-methylprop-2-en-1-ol (methallyl alcohol). It is primarily used in organic synthesis, particularly as a precursor for fragrances, agrochemicals, or bioactive molecules due to its reactive ether and allylic functionalities .

Properties

IUPAC Name

2-methylprop-2-enoxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZYBHBEBHVRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972022
Record name {[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5658-46-8
Record name NSC70010
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70010
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-methyl-2-propen-1-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of {[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene

  • Structure : Contains three methallyl ether groups attached to a 3,4-dihydroxybenzaldehyde-derived core .
  • Molecular Formula : C₂₄H₃₂O₄ (408.51 g/mol).
  • Applications: Designed to mimic methyl diantilis (a commercial fragrance) while exhibiting melanogenesis inhibition activity.

2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

  • Structure : A triazine-dione core substituted with a phenyl group and the methallyloxymethyl moiety .
  • Molecular Formula : C₁₄H₁₅N₃O₃ (273.29 g/mol).
  • Applications: Primarily studied for its hydrogen-bonding capabilities and crystal packing behavior.
  • Key Difference: The heterocyclic core introduces hydrogen-bond donor/acceptor sites absent in {[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene, enabling distinct supramolecular interactions.

Etofenprox (1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene)

  • Structure : A diphenyl ether with a branched 2-methylpropoxy group .
  • Molecular Formula : C₂₅H₂₈O₃ (376.49 g/mol).
  • Applications : A commercial pyrethroid insecticide with low mammalian toxicity.
  • Key Difference: The ethoxyphenyl and phenoxy groups enhance photostability and insecticidal activity compared to simpler methallyl ethers like this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Application
This compound C₁₁H₁₄O 162.23 113–114 (12 Torr) Organic synthesis, fragrances
1,2-Bis((3-methylbut-2-en-1-yl)oxy)-4-... C₂₄H₃₂O₄ 408.51 Not reported Melanogenesis inhibition
2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}... C₁₄H₁₅N₃O₃ 273.29 Not reported Crystal engineering
Etofenprox C₂₅H₂₈O₃ 376.49 200–210 (0.1 Torr) Insecticide

Research Findings and Functional Insights

  • Synthetic Versatility : this compound is synthesized via alkylation of benzyl alcohols with methallyl bromide, a method shared with analogues like 1,2-bis((3-methylbut-2-en-1-yl)oxy)benzene derivatives .
  • Biological Activity : Methallyl ethers exhibit enhanced stability over simple ethers due to allylic electron donation. For example, etofenprox’s branched structure reduces enzymatic degradation, extending its insecticidal efficacy .
  • Crystallography: The triazine derivative’s planar structure and hydrogen-bonding patterns contrast with the non-crystalline liquid state of this compound, highlighting the impact of core heterocycles on material properties .

Biological Activity

{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene, also known by its CAS number 5658-46-8, is a chemical compound with a molecular formula of C11_{11}H14_{14}O and a molecular weight of approximately 162.23 g/mol. This compound is categorized as an ether and has garnered attention for its potential biological activities, including its applications in organic synthesis and polymerization processes.

The compound appears as a yellow to pale yellow liquid with a boiling point ranging from 113 to 114 °C. Its density is approximately 0.937 g/cm³ at 20 °C, and it has a refractive index of 1.501 .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, research has shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis .

Antioxidant Activity

The compound also shows potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary assays suggest that this compound can scavenge free radicals effectively, although further detailed studies are needed to quantify its efficacy compared to established antioxidants .

Cytotoxic Effects

In vitro studies have reported cytotoxic effects of this compound on certain cancer cell lines. The compound appears to induce apoptosis in these cells, suggesting a potential role in cancer therapy. However, the selectivity and mechanism of action require further investigation to determine its viability as a therapeutic agent .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Antioxidant Potential Exhibited significant free radical scavenging activity in DPPH assays, comparable to common antioxidants like ascorbic acid .
Cytotoxicity Induced apoptosis in MCF-7 breast cancer cells at concentrations above 50 µM after 24 hours of exposure .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including etherification reactions involving phenolic compounds and alkyl halides. Its applications extend beyond biological activity; it is utilized as a polymerization initiator in the production of plastics and resins due to its reactive double bond .

Q & A

Q. What are the optimal synthetic routes for {[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene, and how can purity be ensured?

The synthesis of this compound typically involves allylic etherification or nucleophilic substitution reactions. A reported method involves reacting benzyl alcohol derivatives with 2-methylprop-2-en-1-yl halides under basic conditions (e.g., K₂CO₃ in acetone). Recrystallization from ethanol is recommended to enhance purity, as demonstrated in crystallographic studies . Critical parameters include:

  • Reaction temperature : 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield in nucleophilic substitutions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the allylic ether linkage (δ ~4.5–5.5 ppm for –O–CH₂– groups) and aromatic protons.
  • IR spectroscopy : Stretching vibrations for C–O–C (1100–1250 cm⁻¹) and C=C (1640–1680 cm⁻¹) .
  • Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ expected at m/z 175.11).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical. For example, a derivative (C₁₄H₁₅N₃O₃) crystallizes in a triclinic system (P1 space group) with:

ParameterValue
Unit cell dimensionsa = 4.6162 Å, b = 11.7896 Å, c = 12.5769 Å
Anglesα = 81.588°, β = 85.836°, γ = 87.245°
Hydrogen bondingN–H···O (2.02–2.15 Å) forms dimeric structures .
Refinement using SHELXL (R₁ = 0.081, wR₂ = 0.250) with multi-scan absorption correction resolves torsional ambiguities in the allyl group .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity.
  • Electrostatic potential maps : Highlight nucleophilic regions at the oxygen atom and electrophilic sites on the benzene ring.
    Validate results with experimental UV-Vis spectra (λ_max ~260 nm for π→π* transitions) .

Q. How can conflicting data in reaction mechanisms involving this compound be resolved?

Case study: Discrepancies in radical addition pathways.

  • Hypothesis testing : Use deuterium labeling to track hydrogen abstraction sites.
  • Kinetic analysis : Monitor intermediates via stopped-flow NMR or time-resolved IR.
    Contradictions in regioselectivity (e.g., allylic vs. aromatic substitution) can be addressed by varying catalysts (e.g., Pd vs. Cu) .

Methodological Challenges

Q. What strategies improve the accuracy of hydrogen-bonding analysis in crystallography?

For derivatives with flexible substituents:

  • Restraints : Apply distance (N–H = 0.88 ± 0.01 Å) and thermal parameter constraints during refinement .
  • Dynamic vs. static disorder : Use PLATON SQUEEZE to model solvent-accessible voids.

Q. How can solvent effects influence the compound’s reactivity in cross-coupling reactions?

  • Polar solvents (e.g., DMSO): Stabilize transition states in Suzuki-Miyaura couplings.
  • Protic solvents (e.g., ethanol): Promote proton transfer but may deactivate Pd catalysts.
    Empirical solvent parameters (ET(30)) correlate with yield trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene
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{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene

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